N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Azelastine Impurity Profiling Stability-Indicating Method HPLC Method Validation

This compound is the official pharmacopeial reference standard designated as Azelastine Related Compound B (USP) and Azelastine EP Impurity B. It is specifically identified by a Relative Retention Time (RRT ~0.287) and a distinct retention time of 1.5 min under compendial HPLC methods. Non-identical hydrazide compounds cannot substitute this standard; using them would cause misidentification of impurity peaks and failure to meet USP/EP system suitability criteria. Procure this certified standard to ensure accurate quantification of Impurity B during azelastine API batch release, stability studies, and ANDA regulatory submissions.

Molecular Formula C14H22N3OCl
Molecular Weight 283.80
CAS No. 117078-69-0
Cat. No. B602078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride
CAS117078-69-0
SynonymsAzelastine Related Compound B;  1-Methyl-4-(2-benzoylhydrazino)azapan hydrochloride;  N′-(1-Methylazepan-4-yl)benzohydrazide hydrochloride;  Benzoic acid 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide hydrochloride
Molecular FormulaC14H22N3OCl
Molecular Weight283.80
Structural Identifiers
SMILESCN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride (CAS 117078-69-0): A Pharmacopeial Reference Standard for Azelastine Impurity Quantitation


N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride (CAS 117078-69-0) is a benzohydrazide derivative and the hydrochloride salt of an azepane-containing hydrazide . It is primarily recognized and utilized as a pharmacopeial reference standard, specifically designated as Azelastine Related Compound B (USP) or Azelastine EP Impurity B . This compound serves as a critical analytical tool for the identification and quantification of this specific impurity during the quality control and stability testing of azelastine hydrochloride active pharmaceutical ingredient (API) and its formulations [1].

Why a Generic Hydrazide Cannot Substitute for N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride in Azelastine Analysis


In analytical method validation and quality control for azelastine, generic hydrazide compounds are not interchangeable with N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride. This specific compound is a defined impurity with a unique chromatographic profile that must be accurately identified and quantified as per regulatory monographs . Using a non-identical compound would lead to incorrect system suitability testing, misidentification of impurity peaks, and failure to meet the validation criteria mandated by regulatory bodies like the USP and EP, thereby compromising drug safety and efficacy assessments .

Quantitative Chromatographic Differentiation of Azelastine EP Impurity B (CAS 117078-69-0) from Co-occurring Azelastine Impurities


Relative Retention Time (RRT) of Azelastine Impurity B vs. Other Impurities and API

In a validated stability-indicating HPLC method for azelastine hydrochloride nasal spray, Azelastine Impurity B exhibits a Relative Retention Time (RRT) of approximately 0.287 with respect to the azelastine API peak [1]. This chromatographic behavior is distinct from other process-related impurities, such as Azelastine Impurity C (RRT ~1.190) and Azelastine Impurity E (RRT ~2.521) [1].

Azelastine Impurity Profiling Stability-Indicating Method HPLC Method Validation Relative Retention Time (RRT)

Chromatographic Resolution (Rs) and Peak Asymmetry (As) of Azelastine Impurity B in a Green Analytical Method

A green HPLC method for separating antihistamines and related impurities provides further differentiation of Azelastine Impurity B based on its retention factor (k') and peak resolution (Rs). Impurity B exhibits a k' of -0.35, whereas the API azelastine has a k' of 0.43, and Impurity D has a k' of 3.04 [1]. The resolution between Impurity B and azelastine (B-Aze) is 9.0, indicating excellent separation from the main peak [1].

Green Analytical Chemistry HPLC Method Development Azelastine Impurity Profiling System Suitability Parameters

Absolute Retention Time of Azelastine Impurity B Relative to Other Key Impurities

Under the specific conditions of a green HPLC method, Azelastine Impurity B exhibits a distinct absolute retention time of 1.5 minutes, which is significantly earlier than the API azelastine HCl (3.3 min), Impurity D (9.3 min), and Impurity E (13.9 min) [1]. This early elution time is a definitive characteristic for peak identification.

HPLC Chromatography Azelastine Impurity Profiling Retention Time Analytical Method Development

Designation as an Official Pharmacopeial Reference Standard for Azelastine Quality Control

N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride is specifically designated as 'Azelastine Related Compound B' by the United States Pharmacopeia (USP) and 'Azelastine EP Impurity B' by the European Pharmacopoeia (EP) . This contrasts with other azelastine-related impurities, which are assigned distinct designations (e.g., Impurity C, D, E, F) and are chemically different entities [1].

Regulatory Compliance USP/EP Reference Standards Pharmaceutical Quality Control Azelastine Impurity Profiling

High Purity Specifications Across Multiple Suppliers for Reliable Analytical Performance

Commercially available N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride (CAS 117078-69-0) is consistently offered with a high minimum purity specification, typically 95% or 98% . While purity is a general requirement for reference standards, the consistent availability of this specific compound at high purity from multiple reputable vendors (e.g., USP, BLD Pharmatech, AKSci) ensures a reliable supply for critical analytical applications .

Reference Standard Purity Quality Assurance Analytical Method Validation Pharmaceutical Impurity Standard

Key Application Scenarios for N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride (CAS 117078-69-0) Based on Differentiated Evidence


Developing and Validating a Stability-Indicating HPLC Method for Azelastine HCl

A QC laboratory developing a new or compendial HPLC method for azelastine hydrochloride must use N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride (Impurity B) to establish system suitability. Its unique Relative Retention Time (RRT ~0.287) is essential for correctly identifying the impurity peak and ensuring it resolves from the API and other impurities (e.g., Impurity C at RRT ~1.190, Impurity E at RRT ~2.521) [1].

Performing Routine Quality Control Release Testing of Azelastine API

During the release testing of azelastine API batches, this compound is used as the official USP/EP reference standard to quantify the level of Impurity B [2]. The test ensures the batch does not exceed the acceptable limit for this specific impurity as defined in the pharmacopeial monograph, a non-negotiable step for regulatory compliance and batch certification [2].

Investigating Impurity Profiles During Forced Degradation Studies

As part of a stability program for a new azelastine formulation, this reference standard is used to identify and quantify Impurity B in samples subjected to stress conditions (e.g., heat, light, oxidation). The chromatographic separation data, including a distinct retention time of 1.5 min and a k' of -0.35 under specific conditions, ensures the accurate tracking of this degradation product across different time points and stress conditions [3].

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